molecular formula C14H17ClN2O3 B12901492 Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate

Katalognummer: B12901492
Molekulargewicht: 296.75 g/mol
InChI-Schlüssel: IVRKVILQUQDFTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like N-methyl pyrrolidine and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran rings with fewer side reactions and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-viral and anti-cancer agents.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities. Its combination of benzofuran and aminoethyl groups contributes to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C14H17ClN2O3

Molekulargewicht

296.75 g/mol

IUPAC-Name

ethyl 5-[2-(chloromethylamino)ethylamino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H17ClN2O3/c1-2-19-14(18)13-8-10-7-11(3-4-12(10)20-13)17-6-5-16-9-15/h3-4,7-8,16-17H,2,5-6,9H2,1H3

InChI-Schlüssel

IVRKVILQUQDFTD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)NCCNCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.